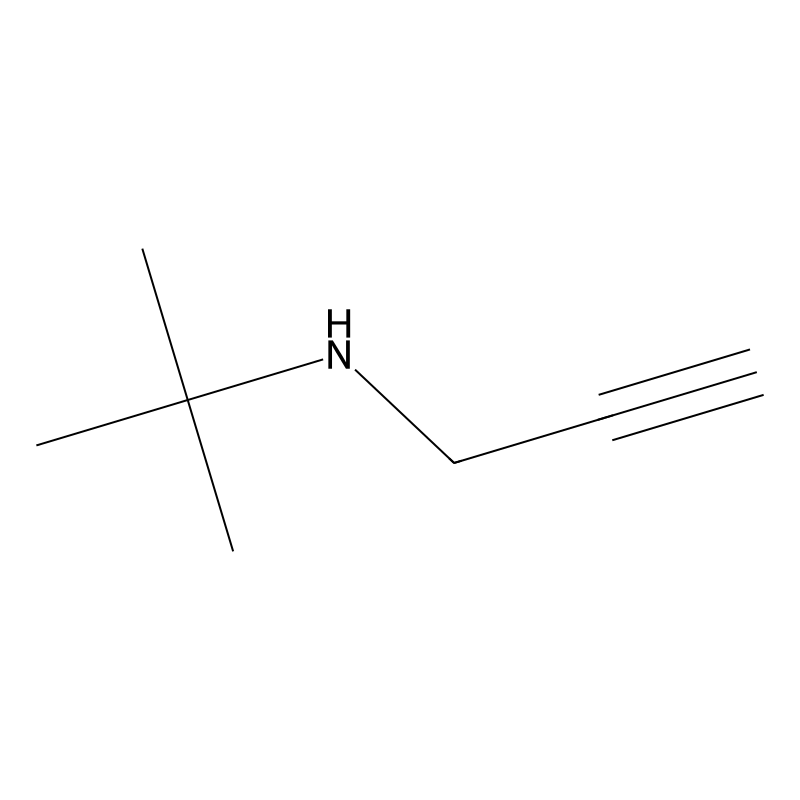tert-butyl(prop-2-yn-1-yl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of the alkyne functional group (C≡C) suggests n-Tert-butylprop-2-yn-1-amine could be a valuable building block in organic synthesis. Alkynes are versatile reagents that can undergo various reactions like click chemistry and cycloadditions to form complex molecules .
Material Science
The combination of the amine group (NH2) and the bulky tert-butyl group ((CH3)3C) might be of interest for researchers in material science. This combination could potentially lead to the development of new materials with specific functionalities, such as catalysis or sensors .
Molecular Structure Analysis
TBPA possesses a fascinating structure with several key features:
- A terminal amine (NH2) group, granting it basic properties [].
- A propargyl group (C≡C-CH2-), incorporating a carbon-carbon triple bond and a methylene group [].
- A bulky tert-butyl group ((CH3)3C-), providing steric hindrance and affecting reactivity [].
Functional Groups
It contains three key functional groups:
Linear Chain
The molecule has a linear carbon chain (three carbons) with the functional groups attached at specific positions.
Structural Isomers
TBPA has structural isomers, meaning molecules with the same formula but different arrangements of atoms. These isomers may exhibit distinct properties [].
Chemical Reactions Analysis
Nucleophilic Substitution
The amine group can act as a nucleophile, reacting with suitable electrophiles to form new C-N bonds.
Alkyne Reactions
The carbon-carbon triple bond can participate in various reactions, such as addition reactions with hydrogen or halides under specific conditions.
Deprotonation
The amine group can be deprotonated by strong bases to form a negatively charged conjugate base [].
Synthesis
Data Availability
Balanced chemical equations and specific reaction conditions for TBPA require further exploration in scientific publications.
Physical And Chemical Properties Analysis
Physical State
Likely a colorless liquid at room temperature, due to its relatively low molecular weight [].
Solubility
Potentially soluble in organic solvents due to the presence of both the hydrocarbon chain and the amine group [].
Melting and Boiling Points
Data unavailable, but likely within the typical ranges for small organic molecules.
Stability
The amine and alkyne functionalities can be susceptible to decomposition under certain conditions (e.g., strong acids/bases, high temperatures) [].
- Oxidation: It can be oxidized to produce oximes or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
- Substitution: The propargyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used, such as sodium azide or sodium cyanide.
Major Products Formed- From Oxidation: Oximes and nitriles.
- From Reduction: Saturated amines.
- From Substitution: Various substituted propargylamines based on the nucleophile employed.
Research indicates that propargylamines, including tert-butyl(prop-2-yn-1-yl)amine, may exhibit neuroprotective effects and act as monoamine oxidase inhibitors (MAOIs). These properties make them potential candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The ability of this compound to inhibit MAO activity suggests it could play a role in increasing levels of neurotransmitters, thereby improving cognitive function and mood stabilization.
Several methods exist for synthesizing tert-butyl(prop-2-yn-1-yl)amine:
- A3 Coupling Reaction: A three-component reaction involving an aldehyde, an alkyne, and an amine, typically catalyzed by transition metals like copper or ruthenium.
- Reaction with Propargyl Bromide: Involves reacting tert-butylamine with propargyl bromide under basic conditions to yield the desired amine.
Industrial Production
For larger-scale production, methods are optimized for efficiency, often employing continuous flow processes and advanced catalysts to enhance yield and reduce costs.
tert-butyl(prop-2-yn-1-yl)amine has various applications across different fields:
- Chemistry: Serves as a building block in organic synthesis, particularly in creating heterocycles and complex molecules.
- Biology: Investigated for its neuroprotective properties and potential therapeutic effects against neurodegenerative diseases.
- Medicine: Explored for use in pharmaceuticals aimed at treating conditions like depression and anxiety through its MAOI activity.
- Industry: Utilized in producing agrochemicals, specialty chemicals, and advanced materials.
The interaction studies of tert-butyl(prop-2-yn-1-yl)amine focus on its binding affinity with specific receptors or enzymes. Its mechanism of action may involve forming covalent or non-covalent bonds with biological targets, influencing various biological pathways. This aspect is crucial for understanding its potential therapeutic applications, particularly in neuropharmacology .
tert-butyl(prop-2-yn-1-yl)amine can be compared with other propargylamines:
| Compound Name | Structure | Unique Properties |
|---|---|---|
| Pargyline | Propargylamine derivative used as an MAOI | Primarily used for hypertension treatment |
| Rasagiline | Another MAOI with neuroprotective effects | Specifically designed for Parkinson's disease |
| Selegiline | MAOI used for treating Parkinson's disease | Also has antidepressant properties |
Uniqueness
The uniqueness of tert-butyl(prop-2-yn-1-yl)amine lies in its specific structural features that allow for a wide range of








